calcium;(E)-4-hydroxy-4-oxobut-2-enoate
Description
Calcium (E)-4-hydroxy-4-oxobut-2-enoate is a calcium salt derived from the conjugate base of (E)-4-hydroxy-4-oxobut-2-enoic acid. Its structure features a conjugated system with a double bond at the C2 position (but-2-enoate backbone) and hydroxyl (-OH) and oxo (=O) groups at the C4 position (Figure 1). The (E)-configuration places the hydroxyl and oxo groups on opposite sides of the double bond, influencing its reactivity and intermolecular interactions.
The hydroxyl variant likely follows similar pathways, substituting ethoxy with hydroxyl groups during synthesis.
Properties
IUPAC Name |
calcium;(E)-4-hydroxy-4-oxobut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H4O4.Ca/c2*5-3(6)1-2-4(7)8;/h2*1-2H,(H,5,6)(H,7,8);/q;;+2/p-2/b2*2-1+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHGDIJFWKOROS-BUOKYLHBSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)O.C(=CC(=O)[O-])C(=O)O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)O.C(=C/C(=O)[O-])\C(=O)O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6CaO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3416-22-6 | |
| Record name | Calcium difumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium fumarate (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CALCIUM DIFUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QS140QW1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;(E)-4-hydroxy-4-oxobut-2-enoate typically involves the reaction of calcium hydroxide or calcium carbonate with (E)-4-hydroxy-4-oxobut-2-enoic acid. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using calcium salts and (E)-4-hydroxy-4-oxobut-2-enoic acid. The process may include steps such as mixing, heating, and purification to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Calcium;(E)-4-hydroxy-4-oxobut-2-enoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
Calcium;(E)-4-hydroxy-4-oxobut-2-enoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of calcium-related disorders.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of calcium;(E)-4-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The calcium ion plays a crucial role in various cellular processes, including signal transduction, muscle contraction, and enzyme activation. The (E)-4-hydroxy-4-oxobut-2-enoate moiety may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Similarities and Differences
The compounds listed below share the but-2-enoate backbone but differ in substituents at the C4 position and counterions:
Key Observations :
Physicochemical Properties
Limited melting point and solubility data are available for the hydroxy variant, but inferences can be drawn from related compounds:
Analysis :
- The hydroxyl group in the target compound likely increases hydrophilicity, contrasting with the lipophilic phenyl derivative (LogP = 2.1). Ethoxy substituents balance polarity and lipophilicity (LogP = 0.8).
Methodological Considerations in Structural Comparison
- Graph-Based Similarity : Substituent position and stereochemistry significantly impact bioactivity, as shown by hierarchical clustering of compounds with similar modes of action .
- Limitations : Structural similarity indices (e.g., Tanimoto coefficients) may fail to predict bioactivity for compounds with subtle differences, such as hydroxyl vs. ethoxy groups .
Biological Activity
Calcium;(E)-4-hydroxy-4-oxobut-2-enoate, a calcium salt of a derivative of butenoic acid, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula:
- CAS Number: 3416-22-6
This compound is synthesized through the reaction of calcium hydroxide or calcium carbonate with (E)-4-hydroxy-4-oxobut-2-enoic acid in an aqueous medium. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antioxidant Properties:
- The compound has demonstrated significant antioxidant capabilities, which may help mitigate oxidative stress in biological systems. This property is essential for protecting cells from damage caused by free radicals.
- Antitumor Effects:
-
Calcium Regulation:
- As a calcium salt, it plays a role in calcium homeostasis within the body, influencing various physiological processes such as muscle contraction and neurotransmitter release.
The biological activity of this compound is primarily attributed to its interaction with cellular receptors and enzymes. The calcium ion's role is crucial in signal transduction pathways, while the (E)-4-hydroxy-4-oxobut-2-enoate moiety may modulate enzyme activity through competitive inhibition or activation.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Reduces oxidative stress; protects cells | |
| Antitumor | Induces apoptosis in cancer cells | |
| Calcium Regulation | Maintains calcium homeostasis |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies:
- In Vivo Evaluations:
- Mechanistic Insights:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
